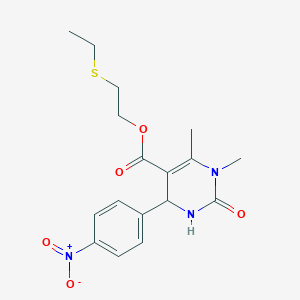

2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 5719-78-8

Cat. No.: VC10312154

Molecular Formula: C17H21N3O5S

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5719-78-8 |

|---|---|

| Molecular Formula | C17H21N3O5S |

| Molecular Weight | 379.4 g/mol |

| IUPAC Name | 2-ethylsulfanylethyl 3,4-dimethyl-6-(4-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C17H21N3O5S/c1-4-26-10-9-25-16(21)14-11(2)19(3)17(22)18-15(14)12-5-7-13(8-6-12)20(23)24/h5-8,15H,4,9-10H2,1-3H3,(H,18,22) |

| Standard InChI Key | YDOVPHYUWUUGRE-UHFFFAOYSA-N |

| SMILES | CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C |

| Canonical SMILES | CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C |

Introduction

Overview

Chemical Name: 2-(Ethylsulfanyl)ethyl 1,6-dimethyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Molecular Formula:

Molecular Weight: 379.43 g/mol

CAS Number: 5719-78-8

This compound belongs to the class of tetrahydropyrimidine derivatives, specifically a carboxylate ester functionalized with a nitrophenyl group and an ethylsulfanyl substituent. It is structurally complex and exhibits potential for diverse chemical and biological applications.

Structural Characteristics

The compound features the following key structural components:

-

Tetrahydropyrimidine Core: A heterocyclic ring containing nitrogen atoms, stabilized by keto and methyl substituents.

-

Nitrophenyl Group: Positioned at the 4th position of the tetrahydropyrimidine ring, contributing to electronic and steric properties.

-

Ethylsulfanyl Side Chain: Attached via an ethoxy linker at the carboxylic ester group.

Molecular Representations:

-

SMILES Notation:

CCSCCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)[N+](=O)[O-])C)C -

InChI Key:

YDOVPHYUWUUGRE-UHFFFAOYSA-N

Synthesis Pathway

The synthesis of this compound typically involves:

-

Formation of the Tetrahydropyrimidine Core:

-

Cyclization of urea or thiourea derivatives with β-diketones under acidic or basic conditions.

-

-

Esterification Reaction:

-

Introduction of the ethylsulfanyl side chain via esterification using ethylthioethanol.

-

-

Functionalization with Nitrophenyl Group:

-

Coupling reactions to attach the nitrophenyl substituent to the tetrahydropyrimidine framework.

-

Biological Activity

Compounds of this class are known for their biological versatility:

-

Antimicrobial Properties:

-

The nitrophenyl group enhances antimicrobial activity by disrupting bacterial cell membranes.

-

-

Potential as Enzyme Inhibitors:

-

The tetrahydropyrimidine core can interact with enzymes like dihydrofolate reductase or lipoxygenases.

-

-

Pharmacological Applications:

-

Possible use in anti-inflammatory drugs due to structural similarity with known bioactive pyrimidines.

-

Applications

| Field | Application |

|---|---|

| Pharmaceutical | Development of antimicrobial and anti-inflammatory drugs |

| Materials Chemistry | Use as precursors for functionalized polymers or advanced materials |

| Agrochemicals | Potential as fungicides or herbicides due to its heterocyclic framework |

Safety and Handling

This compound should be handled with care due to its potential irritant properties:

-

Hazards: May cause skin or eye irritation upon direct contact.

-

Storage Conditions: Store in a cool, dry place away from oxidizing agents.

Research Findings

Studies on related tetrahydropyrimidines suggest strong intermolecular hydrogen bonding in their crystalline forms, contributing to stability and bioactivity . The nitrophenyl group also plays a critical role in enhancing electronic interactions within biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume